molecular formula C14H24OSi B14177507 [3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-yl](trimethyl)silane CAS No. 917833-50-2

[3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-yl](trimethyl)silane

Katalognummer: B14177507
CAS-Nummer: 917833-50-2
Molekulargewicht: 236.42 g/mol
InChI-Schlüssel: XLTCKZCBZYYOKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane is a chemical compound known for its unique structure and properties. This compound features a combination of methoxy, prop-2-en-1-yl, hept-6-en-1-yn-1-yl, and trimethylsilane groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane typically involves multiple steps, starting with the preparation of the core hept-6-en-1-yn-1-yl structure. This can be achieved through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling methods. The methoxy and prop-2-en-1-yl groups are then introduced through substitution reactions, followed by the addition of the trimethylsilane group under specific conditions to ensure the stability of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into alkanes or alkenes.

    Substitution: The methoxy and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

The compound’s reactivity and functional groups make it a valuable tool in biological studies, particularly in the development of probes and sensors for detecting specific biomolecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The ability to modify its structure allows for the design of targeted drugs with improved efficacy and reduced side effects.

Industry

Industrially, 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane is used in the production of specialty chemicals, coatings, and polymers. Its versatility and stability make it an essential component in various manufacturing processes.

Wirkmechanismus

The mechanism of action of 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the desired therapeutic or industrial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane
  • 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane
  • 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane

Uniqueness

The uniqueness of 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane lies in its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications, from chemical synthesis to industrial production.

Eigenschaften

CAS-Nummer

917833-50-2

Molekularformel

C14H24OSi

Molekulargewicht

236.42 g/mol

IUPAC-Name

(3-methoxy-3-prop-2-enylhept-6-en-1-ynyl)-trimethylsilane

InChI

InChI=1S/C14H24OSi/c1-7-9-11-14(15-3,10-8-2)12-13-16(4,5)6/h7-8H,1-2,9-11H2,3-6H3

InChI-Schlüssel

XLTCKZCBZYYOKK-UHFFFAOYSA-N

Kanonische SMILES

COC(CCC=C)(CC=C)C#C[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.